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Compound of Interest

Compound Name: 2-Methoxyfuran

Cat. No.: B1219529

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-
methoxyfuran, a heterocyclic organic compound of interest in biofuel research and as a
building block in organic synthesis. This document summarizes key quantitative data, details
relevant experimental and computational methodologies, and visualizes important reaction

pathways.

Core Thermochemical Data

The thermochemical properties of 2-methoxyfuran have been primarily elucidated through
computational chemistry, providing valuable insights into its stability and reactivity. The
following tables summarize the key data from these studies.

Table 1: Enthalpy of Formation, Entropy, and Heat
Capacity of 2-Methoxyfuran (Ideal Gas Phase)[1][2]

Property Value Units

Standard Enthalpy of

] -45.0 kcal mol-1
Formation (AH°f298)
Standard Entropy (S°298) Not explicitly stated in snippets  cal mol-1 K-1
Heat Capacity (Cp(T)) Temperature dependent cal mol-1 K-1
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Note: The recommended ideal gas phase enthalpy of formation is derived from the average of
the CBS-QB3 and G3MP2B3 levels of theory.[1][2]

Table 2: Bond Dissociation Energies (BDES) of 2-
Methoxyfuran[1][2]

Bond Bond Dissociation Energy  Units

C-H (furan ring) ~120 kcal mol-1
C-H (methoxy-methyl) 98 kcal mol-1
O-CH3 ~45 kcal mol-1

Experimental and Computational Methodologies

While specific experimental thermochemical data for 2-methoxyfuran are not widely published,
the methodologies used for similar furan derivatives provide a strong framework for
understanding how these properties are determined.

Experimental Protocols

1. Combustion Calorimetry:

This technique is used to determine the standard molar enthalpy of combustion, from which the
standard molar enthalpy of formation in the condensed phase can be derived.[3]

o Apparatus: A static bomb calorimeter is typically employed.
e Procedure:

o A precisely weighed sample of the furan derivative is placed in a crucible within a

combustion bomb.
o The bomb is pressurized with a high purity oxygen.

o The bomb is placed in a calorimeter vessel containing a known amount of water.
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o The sample is ignited, and the temperature change of the water is measured with high
precision.

o The energy of combustion is calculated from the temperature change and the heat
capacity of the calorimeter system, which is determined through calibration with a
standard substance like benzoic acid.[4]

2. Calvet Microcalorimetry:
This method is used to measure enthalpies of vaporization and sublimation.[3][5]
o Apparatus: A Calvet microcalorimeter, a type of heat-flux calorimeter, is used.[5][6]

e Procedure for Enthalpy of Vaporization:

[¢]

A small, weighed sample (1-5 mg) is dropped into the calorimetric cell at a constant
temperature.[5]

o The heat absorbed to bring the sample to the calorimeter's temperature is measured.

o The cell is then evacuated, causing the sample to vaporize. The heat absorbed during this
isothermal vaporization is measured.

o The molar enthalpy of vaporization is calculated from the measured heat, the mass of the
sample, and its molar mass.[5]

Computational Protocols

The reported thermochemical data for 2-methoxyfuran were obtained using various
computational chemistry methods.[1][2]

o Software and Levels of Theory:

o Standard enthalpies of formation were calculated using B3LYP/6-31G(d,p), B3LYP/6-
311G(2d,2p), CBS-QB3, G3MP2B3, and G3 levels of theory.[1][2]

o Isodesmic reactions were employed to minimize calculation errors.[1][2]
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» Determination of Entropy and Heat Capacity:

o Structures, vibrational frequencies, and internal rotor potentials were calculated at the
B3LYP/6-31G(d,p) density functional level.[1][2]

o These calculated parameters were then used to determine the entropy and heat
capacities.[1][2]

Reaction Pathways and Mechanisms

Understanding the reaction pathways of 2-methoxyfuran is crucial for its application in various
chemical processes.

Pyrolysis of 2-Methoxyfuran

The thermal decomposition of 2-methoxyfuran primarily proceeds through a unimolecular
pathway.[1][7][8] The initial and most significant step is the scission of the O-CH3 bond, which
is noted to be unusually weak.[1][7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1219529?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jpca.5b06779
https://pubmed.ncbi.nlm.nih.gov/20666545/
https://pubmed.ncbi.nlm.nih.gov/20666545/
https://pubmed.ncbi.nlm.nih.gov/20666545/
https://www.mdpi.com/2673-7264/5/1/11
https://www.researchgate.net/publication/229846261_Combustion_Calorimetry
http://molenergetics.fc.ul.pt/Heat_Flow_Cal_02.html
https://setaramsolutions.com/product/calvet
https://www.osti.gov/biblio/1501371
https://www.osti.gov/biblio/1501371
https://pubmed.ncbi.nlm.nih.gov/26351733/
https://pubmed.ncbi.nlm.nih.gov/26351733/
https://www.benchchem.com/product/b1219529#thermochemical-properties-of-2-methoxyfuran
https://www.benchchem.com/product/b1219529#thermochemical-properties-of-2-methoxyfuran
https://www.benchchem.com/product/b1219529#thermochemical-properties-of-2-methoxyfuran
https://www.benchchem.com/product/b1219529#thermochemical-properties-of-2-methoxyfuran
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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